molecular formula C20H18N4OS B1230661 5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol

5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol

Cat. No. B1230661
M. Wt: 362.4 g/mol
InChI Key: SQGAXWZVRYTQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol is a member of isoquinolines.

Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Properties : A study by Abdel-Mohsen (2003) involved the synthesis of compounds related to thiazolo-s-triazines, demonstrating their potential antimicrobial activities. This highlights the relevance of similar compounds in developing antimicrobial agents (Abdel-Mohsen, 2003).
  • Antibacterial and Antifungal Evaluation : Research by Ghosh et al. (2015) on similar triazolo-thiadiazine compounds showed promising results against various microbial strains, indicating the potential of these compounds in combating pathogenic microbes (Ghosh, Verma, Mukerjee, & Mandal, 2015).

Synthesis and Characterization

  • Novel Compound Synthesis : A study by Panwar and Singh (2011) focused on the synthesis of quinolino(3,2-f)(1,2,4)triazolo(4,3-b)(1,2-diaza-4-sulpho)azepines, a compound structurally related to the one , highlighting the methods and characterization of such compounds (Panwar & Singh, 2011).

Anticancer Potentials

  • Anticancer Activity Assessment : The study by Pokhodylo et al. (2020) explored the antiproliferative properties of triazole scaffolds on various cancer cell lines, underscoring the potential use of similar compounds in cancer research (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020).

Drug Development

  • Chemical Synthesis for Drug Discovery : The research by Liu et al. (2009) involved synthesizing and testing various derivatives for antiproliferative activities, which is relevant to the development of new drugs using similar chemical structures (Liu, Bai, Pan, Song, & Zhu, 2009).

Biochemical Studies

  • Bioactive Scaffolds Identification : A study by Holota et al. (2021) focused on identifying bioactive scaffolds for anticancer properties, which can be applied to similar compounds like 5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol (Holota, Komykhov, Sysak, Gzella, Cherkas, & Lesyk, 2021).

properties

Product Name

5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol

Molecular Formula

C20H18N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol

InChI

InChI=1S/C20H18N4OS/c25-19-18(26-20-21-13-22-24(19)20)17(15-7-2-1-3-8-15)23-11-10-14-6-4-5-9-16(14)12-23/h1-9,13,17,25H,10-12H2

InChI Key

SQGAXWZVRYTQSD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(C3=CC=CC=C3)C4=C(N5C(=NC=N5)S4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol
Reactant of Route 2
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5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol
Reactant of Route 3
5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol
Reactant of Route 4
5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol
Reactant of Route 5
5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol
Reactant of Route 6
5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol

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